molecular formula C17H16N2O3S B2517679 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797280-78-4

3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B2517679
CAS No.: 1797280-78-4
M. Wt: 328.39
InChI Key: WMFHDDNMLPFJKM-UHFFFAOYSA-N
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Description

3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide typically involves multiple steps. One common approach is the condensation of a thiophene derivative with a benzofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit comparable chemical properties.

    Benzofuran Derivatives: Compounds such as benzofuran-2-carboxamide also share structural features and may have similar applications.

Uniqueness

What sets 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it a valuable target for further research and development.

Properties

IUPAC Name

3-oxo-N-thiophen-2-ylspiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15-12-5-1-2-6-13(12)17(22-15)8-4-9-19(11-17)16(21)18-14-7-3-10-23-14/h1-3,5-7,10H,4,8-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHDDNMLPFJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)NC3=CC=CS3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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